![molecular formula C6H6Cl2N2 B1353505 2,5-Dichloro-3,6-dimethylpyrazine CAS No. 27023-19-4](/img/structure/B1353505.png)
2,5-Dichloro-3,6-dimethylpyrazine
Overview
Description
“2,5-Dichloro-3,6-dimethylpyrazine” is a chemical compound with the CAS Number 27023-19-4 . It has a linear formula of C6H6Cl2N2 . The molecular weight of this compound is 177.03 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2,5-Dichloro-3,6-dimethylpyrazine is 1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 . The Canonical SMILES for this compound is CC1=C(N=C(C(=N1)Cl)C)Cl .
Physical And Chemical Properties Analysis
2,5-Dichloro-3,6-dimethylpyrazine is a solid at room temperature . It has a molecular weight of 177.03 g/mol . The compound has a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has no rotatable bonds .
Scientific Research Applications
Complexation Studies
2,5-Dichloro-3,6-dimethylpyrazine (2,5-DCDMP) exhibits interesting complexation behavior. The study by Pawlukojć et al. (2011) demonstrates its complexation with 2,5-dichloro-3,6-dihydroxy-p-benzoquinone, forming hydrogen-bonded chains without proton transfer. This research is significant for understanding molecular interactions and has potential implications in materials science and chemistry (Pawlukojć et al., 2011).
Chemical Modification and Reactions
2,5-DCDMP's chemical reactivity is explored in various studies. For instance, Blake and Sammes (1970) discussed its oxidation by trifluoroperacetic acid and subsequent reactions, highlighting its versatility in chemical synthesis (Blake & Sammes, 1970). Zhao et al. (2004) synthesized a series of derivatives and explored their optoelectronic properties, which could have applications in materials science and electronics (Zhao et al., 2004).
Synthesis and Applications in Biotechnology
The biotechnological synthesis and applications of 2,5-DCDMP have been a subject of interest. Yang et al. (2021) discussed the optimization of metabolic pathways in Escherichia coli for high-yield production of 2,5-DCDMP, which is significant for its applications in pharmaceuticals and flavoring (Yang et al., 2021).
Structural and Material Science Research
The structural analysis of derivatives of 2,5-DCDMP contributes to material science. Rambaran et al. (2009) described the synthesis and structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate, a derivative of 2,5-DCDMP,highlighting its unique three-dimensional hydrogen-bonded lattice structure. This finding is pivotal for understanding the molecular architecture of such compounds and their potential applications in material science (Rambaran et al., 2009).
Pyrazine Derivatives in Pheromone Synthesis
Research by Sato and Matsuura (1996) on the synthesis of trisubstituted and tetrasubstituted pyrazines, including 2,5-DCDMP, as ant pheromones, reveals the compound's significance in ecological and entomological studies. This work helps in understanding the role of chemical compounds in animal behavior and communication (Sato & Matsuura, 1996).
properties
IUPAC Name |
2,5-dichloro-3,6-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZSFXAIKPBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446769 | |
Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3,6-dimethylpyrazine | |
CAS RN |
27023-19-4 | |
Record name | 2,5-DICHLORO-3,6-DIMETHYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 2,5-Dichloro-3,6-dimethylpyrazine di-N-oxide differ from the mono-N-oxide?
A2: The study [] demonstrates that further oxidation of 2-chloro-3,6-dimethylpyrazine 4-oxide (a mono-N-oxide) with trifluoroperacetic acid yields the corresponding di-N-oxide. Notably, the di-N-oxide can undergo oxidative deoxygenation to produce 2-chloro-3,6-dimethylpyrazine 1-oxide, a reaction not observed with the initial mono-N-oxide. This difference in reactivity highlights the influence of the second N-oxide group on the pyrazine ring's properties.
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